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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for key assays used to study the activity of

Topoisomerase II (Topo II), a critical enzyme in DNA replication, transcription, and chromosome

segregation. The protocols are intended for researchers in academic and industrial settings,

particularly those involved in cancer drug discovery and development.

Topoisomerase II alters DNA topology by creating transient double-strand breaks, allowing for

the passage of another DNA duplex through the break before resealing it. This activity is

essential for relieving torsional stress and decatenating intertwined DNA molecules. Due to its

vital role in cell proliferation, Topo II is a major target for anticancer drugs. These drugs can be

broadly categorized as either Topo II poisons, which stabilize the covalent enzyme-DNA

cleavage complex, leading to DNA damage and apoptosis, or catalytic inhibitors, which prevent

the enzyme from completing its catalytic cycle without trapping it on the DNA.[1][2][3][4]

This document outlines the protocols for three fundamental assays to characterize Topo II

activity and to screen for its inhibitors: the DNA Relaxation Assay, the DNA Decatenation Assay,

and the DNA Cleavage Assay.

I. Topoisomerase II DNA Relaxation Assay
The Topo II DNA relaxation assay assesses the ability of the enzyme to relax supercoiled

plasmid DNA. In the presence of ATP, Topo II introduces transient double-strand breaks to

unwind the supercoiled DNA, resulting in a relaxed form. This change in DNA topology can be
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visualized by agarose gel electrophoresis, as supercoiled and relaxed DNA migrate at different

rates.

Experimental Protocol
1. Materials:

Human Topoisomerase IIα

Supercoiled plasmid DNA (e.g., pBR322)

10x Topo II Assay Buffer: 500 mM Tris-HCl (pH 7.5), 1.25 M NaCl, 100 mM MgCl₂, 50 mM

DTT, 1 mg/mL BSA.[5]

10x ATP Solution: 10 mM ATP

Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.5 mM EDTA, 50% (v/v)

glycerol.[5]

Stop Solution/Loading Dye: 40% (w/v) sucrose, 100 mM Tris-HCl (pH 8.0), 10 mM EDTA, 0.5

mg/mL Bromophenol Blue.[5]

Chloroform:isoamyl alcohol (24:1)

Agarose

TAE or TBE buffer

Ethidium bromide or other DNA stain

Test compounds (dissolved in an appropriate solvent, e.g., DMSO)

2. Procedure:

On ice, prepare a reaction mixture for each assay. For a final volume of 30 µL, combine:

3 µL of 10x Topo II Assay Buffer

3 µL of 10x ATP Solution
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0.5 µg of supercoiled pBR322 DNA

Test compound at various concentrations (or solvent control)

Nuclease-free water to bring the volume to 27 µL.

Add 3 µL of diluted Topoisomerase IIα to each reaction tube. The optimal amount of enzyme

should be determined empirically by performing a titration curve to find the lowest

concentration that gives complete relaxation.

Mix gently and incubate the reactions at 37°C for 30 minutes.[5]

Stop the reaction by adding 30 µL of the Stop Solution/Loading Dye and 30 µL of

chloroform:isoamyl alcohol (24:1).[5]

Vortex briefly and centrifuge for 2 minutes to separate the aqueous and organic phases.

Load 20 µL of the upper aqueous phase onto a 1% agarose gel.

Perform electrophoresis at a constant voltage (e.g., 85V for 2 hours) until the dye front has

migrated an adequate distance.[5]

Stain the gel with ethidium bromide (or a safer alternative) and visualize the DNA bands

under UV light.

3. Data Analysis: The supercoiled plasmid DNA will migrate faster than the relaxed circular

DNA. The inhibition of Topo II activity will result in a higher proportion of supercoiled DNA. The

intensity of the DNA bands can be quantified using densitometry software. The IC50 value, the

concentration of an inhibitor that reduces enzyme activity by 50%, can then be calculated.

Quantitative Data: Topo II Relaxation Inhibitors
Inhibitor

Topoisomerase II
Isoform

IC50 (µM) Reference

Etoposide Human Topo IIα 69.7 [6]
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Caption: Workflow for the Topoisomerase II DNA Relaxation Assay.
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II. Topoisomerase II DNA Decatenation Assay
The decatenation assay measures the ability of Topo II to resolve catenated (interlinked) DNA

networks, such as kinetoplast DNA (kDNA), into individual circular DNA molecules. This

process is crucial for the segregation of newly replicated chromosomes during mitosis. The

large kDNA network cannot enter the agarose gel, while the decatenated minicircles can,

allowing for a clear distinction between substrate and product.

Experimental Protocol
1. Materials:

Human Topoisomerase IIα

Kinetoplast DNA (kDNA)

10x Topo II Assay Buffer: 500 mM Tris-HCl (pH 7.5), 1.25 M NaCl, 100 mM MgCl₂, 50 mM

DTT, 1 mg/mL BSA.[7]

10x ATP Solution: 10 mM ATP

Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.5 mM EDTA, 50% (v/v)

glycerol.[7]

Stop Solution/Loading Dye: 40% (w/v) sucrose, 100 mM Tris-HCl (pH 8.0), 10 mM EDTA, 0.5

mg/mL Bromophenol Blue.[7]

Chloroform:isoamyl alcohol (24:1)

Agarose

TAE or TBE buffer

Ethidium bromide or other DNA stain

Test compounds (dissolved in an appropriate solvent, e.g., DMSO)

2. Procedure:
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On ice, prepare a reaction mixture for each assay. For a final volume of 30 µL, combine:

3 µL of 10x Topo II Assay Buffer

3 µL of 10x ATP Solution

200 ng of kDNA[6]

Test compound at various concentrations (or solvent control)

Nuclease-free water to bring the volume to 27 µL.

Add 3 µL of diluted Topoisomerase IIα to each reaction tube. The optimal enzyme

concentration should be determined by titration.

Mix gently and incubate at 37°C for 30 minutes.[6]

Stop the reaction by adding 30 µL of Stop Solution/Loading Dye and 30 µL of

chloroform:isoamyl alcohol (24:1).[7]

Vortex briefly and centrifuge for 2 minutes.

Load 20 µL of the upper aqueous phase onto a 1% agarose gel.

Perform electrophoresis at a constant voltage (e.g., 85V for 1 hour).[7]

Stain the gel and visualize the DNA bands.

3. Data Analysis: The catenated kDNA will remain in the loading well, while the decatenated

minicircles will migrate into the gel. Inhibition of Topo II will result in a decrease in the amount of

decatenated minicircles. The IC50 can be determined by quantifying the intensity of the

minicircle bands at different inhibitor concentrations.

Quantitative Data: Topo II Decatenation Inhibitors
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Inhibitor
Topoisomerase II
Isoform

IC50 (µM) Reference

Doxorubicin Not Specified 2.67 [8]

XK469
Human Topo IIα and

IIβ
~130 [9]

Dexrazoxane
Human Topo IIα and

IIβ
~60 [9]
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Caption: Workflow for the Topoisomerase II DNA Decatenation Assay.
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III. Topoisomerase II DNA Cleavage Assay
The cleavage assay is designed to identify Topo II poisons, which stabilize the covalent

intermediate of the Topo II reaction, known as the cleavage complex. In this complex, the

enzyme is covalently attached to the 5' ends of the broken DNA. The addition of a strong

denaturant like sodium dodecyl sulfate (SDS) traps this complex. Subsequent treatment with

proteinase K removes the protein, leaving a linearized plasmid with breaks. The formation of

linear DNA from a supercoiled plasmid substrate is indicative of a Topo II poison.

Experimental Protocol
1. Materials:

Human Topoisomerase IIα

Supercoiled plasmid DNA (e.g., pRYG, which has a high-affinity Topo II cleavage site)[10]

10x Topo II Assay Buffer

10x ATP Solution (optional, as some poisons do not require ATP)[9]

10% Sodium Dodecyl Sulfate (SDS)

Proteinase K

Stop Solution/Loading Dye

Agarose

TAE or TBE buffer

Ethidium bromide or other DNA stain

Test compounds

2. Procedure:

Assemble the reactions on ice. For a 20 µL final volume, combine:
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2 µL of 10x Topo II Assay Buffer

250 ng of supercoiled plasmid DNA[10]

Test compound at various concentrations

Purified Topoisomerase IIα (a higher concentration is often needed for cleavage assays

compared to relaxation or decatenation assays)[9]

Nuclease-free water to 20 µL.

Incubate the reactions at 37°C for 30 minutes.[10]

Terminate the reaction by adding 2 µL of 10% SDS.[10]

Add proteinase K to a final concentration of 50 µg/mL and incubate at 37°C for 15 minutes to

digest the Topo II.[10]

Add loading dye to the samples.

Load the samples onto a 1% agarose gel containing 0.5 µg/mL ethidium bromide.

Perform electrophoresis until there is good separation between the supercoiled, linear, and

nicked forms of the plasmid.

Destain the gel in water and visualize the DNA bands.

3. Data Analysis: The appearance of a linear DNA band indicates that the test compound is a

Topo II poison. The amount of linear DNA can be quantified to determine the potency of the

compound.

Quantitative Data: Topo II Cleavage-Inducing Agents
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Inhibitor
Topoisomerase II
Isoform

IC50 (µM) Reference

Genistein Human Topo II 37.5 [11]

Etoposide
Yeast Topo II (in the

presence of ATP)
6 [12]

Etoposide

Yeast Topo II (in the

absence of

nucleotide)

45 [12]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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